molecular formula C24H30N4O4S B11188069 ethyl (10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoyl}-10H-phenothiazin-2-yl)carbamate

ethyl (10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoyl}-10H-phenothiazin-2-yl)carbamate

Cat. No.: B11188069
M. Wt: 470.6 g/mol
InChI Key: JPVCLHBPJSPSOW-UHFFFAOYSA-N
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Description

ETHYL N-(10-{3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]PROPANOYL}-10H-PHENOTHIAZIN-2-YL)CARBAMATE is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-(10-{3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]PROPANOYL}-10H-PHENOTHIAZIN-2-YL)CARBAMATE involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core is typically synthesized through the cyclization of diphenylamine with sulfur

    Cyclization of Diphenylamine with Sulfur: This step forms the phenothiazine core.

    Introduction of Piperazine Group: The phenothiazine core is reacted with piperazine under controlled conditions.

    Addition of Hydroxyethyl Group: The piperazine derivative is then reacted with ethylene oxide to introduce the hydroxyethyl group.

    Propanoylation: The hydroxyethyl-piperazine derivative is reacted with propanoyl chloride to introduce the propanoyl group.

    Carbamoylation: Finally, the compound is reacted with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-(10-{3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]PROPANOYL}-10H-PHENOTHIAZIN-2-YL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenothiazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; typically carried out in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

ETHYL N-(10-{3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]PROPANOYL}-10H-PHENOTHIAZIN-2-YL)CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL N-(10-{3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]PROPANOYL}-10H-PHENOTHIAZIN-2-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. By modulating the activity of these receptors, the compound can exert its therapeutic effects, such as antipsychotic and antiemetic actions.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.

    Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.

    Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

ETHYL N-(10-{3-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]PROPANOYL}-10H-PHENOTHIAZIN-2-YL)CARBAMATE is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the hydroxyethyl and carbamate groups can influence its solubility, bioavailability, and interaction with molecular targets.

Properties

Molecular Formula

C24H30N4O4S

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl N-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoyl]phenothiazin-2-yl]carbamate

InChI

InChI=1S/C24H30N4O4S/c1-2-32-24(31)25-18-7-8-22-20(17-18)28(19-5-3-4-6-21(19)33-22)23(30)9-10-26-11-13-27(14-12-26)15-16-29/h3-8,17,29H,2,9-16H2,1H3,(H,25,31)

InChI Key

JPVCLHBPJSPSOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCN(CC4)CCO

Origin of Product

United States

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